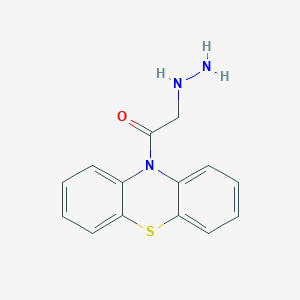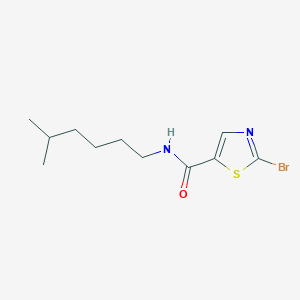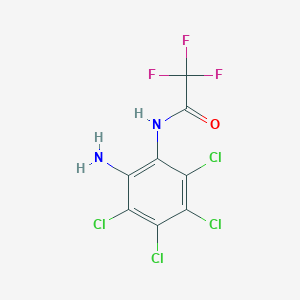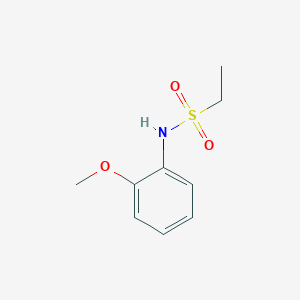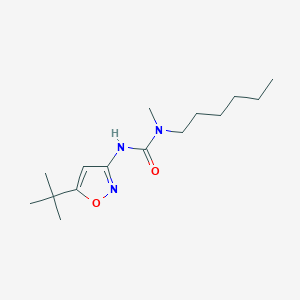
N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an oxazole ring, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with hexyl isocyanate and methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different chemical processes and applications.
Aplicaciones Científicas De Investigación
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea involves its interaction with specific molecular targets and pathways. The oxazole ring and urea moiety play crucial roles in binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
- N-(5-tert-butyl-1,2-oxazol-3-yl)octanamide
- N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methyl-2-[(3-phenylpropane)sulfinyl]propanamide
Uniqueness
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
55808-80-5 |
|---|---|
Fórmula molecular |
C15H27N3O2 |
Peso molecular |
281.39 g/mol |
Nombre IUPAC |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1-hexyl-1-methylurea |
InChI |
InChI=1S/C15H27N3O2/c1-6-7-8-9-10-18(5)14(19)16-13-11-12(20-17-13)15(2,3)4/h11H,6-10H2,1-5H3,(H,16,17,19) |
Clave InChI |
LFIGTSPLWHLHCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(C)C(=O)NC1=NOC(=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


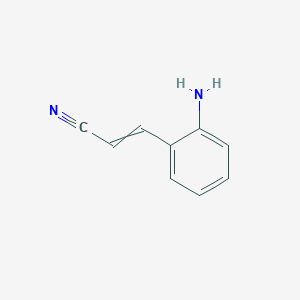

![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)
![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)
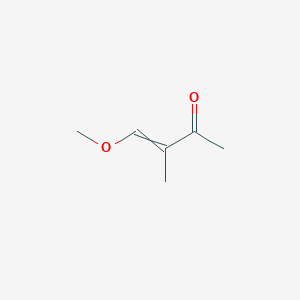
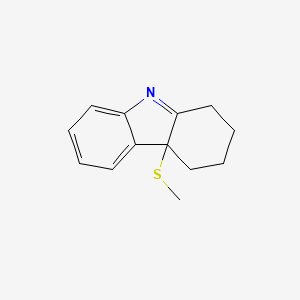
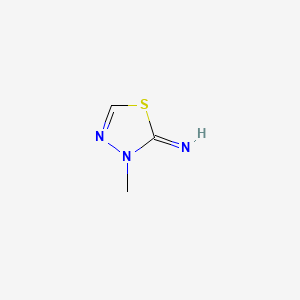
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
